3-(1-Benzothiophen-3-yl)butanoic acid is an organic compound characterized by its unique structure that combines a benzothiophene moiety with a butanoic acid side chain. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.
The compound is synthesized through various organic reactions, particularly those involving the formation of the benzothiophene core followed by the introduction of the butanoic acid functional group. Its synthesis can be traced back to methods involving palladium-catalyzed reactions and other organic transformations.
3-(1-Benzothiophen-3-yl)butanoic acid belongs to the class of carboxylic acids and is specifically categorized under aromatic compounds due to the presence of the benzothiophene structure. It is related to other benzothiophene derivatives, which have been studied for their pharmacological properties.
The synthesis of 3-(1-Benzothiophen-3-yl)butanoic acid typically involves several key steps:
The molecular formula for 3-(1-Benzothiophen-3-yl)butanoic acid is . The structure features a butanoic acid group attached to a benzothiophene ring, which consists of a fused benzene and thiophene ring.
InChI=1S/C12H14O2S/c13-9(14)5-4-8-6-10-7-11(15-10)12(8)16/h6-7H,4-5H2,1-3H3,(H,14,15)
CCCCC(=O)C1=CC2=C(S1)C=CC=C2C=C1
3-(1-Benzothiophen-3-yl)butanoic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(1-Benzothiophen-3-yl)butanoic acid involves its interaction with specific biological targets. It has been shown to modulate enzyme activity by binding to active sites or allosteric sites on enzymes involved in metabolic pathways. This interaction can lead to therapeutic effects, particularly in inhibiting enzymes associated with disease processes .
Key physical properties include:
Chemical properties include:
3-(1-Benzothiophen-3-yl)butanoic acid has several applications in scientific research:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: